1,6-Diphenyl-1,5-hexadiene-3,4-diol
Overview
Description
1,6-Diphenyl-1,5-hexadiene-3,4-diol is an organic compound with the molecular formula C18H18O2. It is characterized by the presence of two phenyl groups attached to a hexadiene backbone with hydroxyl groups at the 3 and 4 positions.
Scientific Research Applications
1,6-Diphenyl-1,5-hexadiene-3,4-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems due to its structural similarity to certain natural compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and Acute Tox. 3 Oral . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Mechanism of Action
Mode of Action
It has been observed that upon applying high pressure to a similar compound, 1,6-diphenyl-1,3,5-hexatriene (dph), the reduced molecular symmetry results in the originally forbidden s0 → s1 transition to become allowed . This leads to a 13-times emission enhancement, and π–π interactions result in piezochromism . It is possible that Hydrocinnamoin may exhibit similar properties under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Diphenyl-1,5-hexadiene-3,4-diol can be synthesized through various synthetic routes. One common method involves the reaction of 1,6-diphenyl-1,5-hexadiene with a suitable oxidizing agent to introduce the hydroxyl groups at the 3 and 4 positions. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,6-Diphenyl-1,5-hexadiene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of 1,6-diphenyl-1,5-hexadiene.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 1,6-diphenyl-1,5-hexadiene.
Substitution: Formation of halogenated or alkylated derivatives.
Comparison with Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: A structurally similar compound used as a fluorescent probe for studying membrane fluidity.
3,4-Dimethyl-1,6-diphenyl-1,5-hexadiyne-3,4-diol: Another related compound with different substituents on the hexadiene backbone.
Uniqueness: 1,6-Diphenyl-1,5-hexadiene-3,4-diol is unique due to the presence of hydroxyl groups at the 3 and 4 positions, which impart distinct chemical and physical properties. These hydroxyl groups enable the compound to participate in a variety of chemical reactions and interactions, making it a versatile molecule for research and industrial applications .
Properties
IUPAC Name |
1,6-diphenylhexa-1,5-diene-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-14,17-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIIWHKOUNFPIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(C=CC2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292135 | |
Record name | 1,6-Diphenyl-1,5-hexadiene-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4403-20-7 | |
Record name | 1,6-Diphenyl-1,5-hexadiene-3,4-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4403-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Diphenylhexa-1,5-diene-3,4-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Diphenyl-1,5-hexadiene-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-diphenylhexa-1,5-diene-3,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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